molecular formula C18H25NO4 B14766483 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid

Cat. No.: B14766483
M. Wt: 319.4 g/mol
InChI Key: GYVOWUOYYXHTBL-UHFFFAOYSA-N
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Description

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using Boc anhydride in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect the piperidine nitrogen during reactions, allowing for selective modifications. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzoic acid ring.

    ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: This compound features a proline moiety instead of a benzoic acid group.

Uniqueness

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the Boc-protected piperidine and the methyl-substituted benzoic acid provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid

InChI

InChI=1S/C18H25NO4/c1-12-5-6-14(11-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21)

InChI Key

GYVOWUOYYXHTBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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